4-Bromo-2-(pyrrolidin-1-YL)aniline

Übersicht

Beschreibung

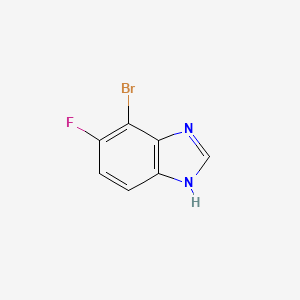

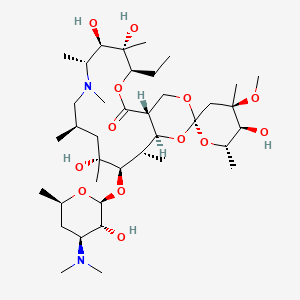

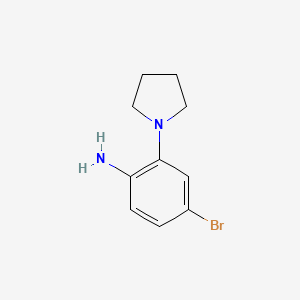

4-Bromo-2-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 802841-82-3 and a molecular weight of 241.13 . It belongs to the class of organic compounds known as anthranilamides . These are aromatic compounds containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring .

Molecular Structure Analysis

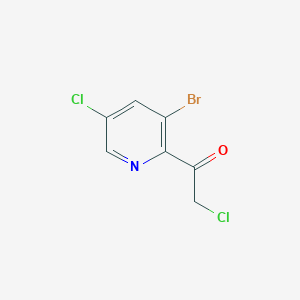

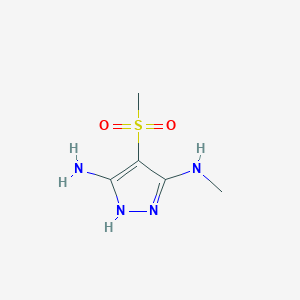

The molecular structure of 4-Bromo-2-(pyrrolidin-1-YL)aniline is characterized by a five-membered pyrrolidine ring attached to a benzene ring via an amine group . The benzene ring is further substituted with a bromine atom .Physical And Chemical Properties Analysis

4-Bromo-2-(pyrrolidin-1-YL)aniline has a molecular weight of 241.13 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

4-Bromo-2-(pyrrolidin-1-YL)aniline: is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom and pyrrolidine moiety make it a versatile building block for constructing complex molecules with potential therapeutic effects .

Material Science

Biological Activity Profiling

The pyrrolidine ring present in 4-Bromo-2-(pyrrolidin-1-YL)aniline is a common feature in bioactive molecules. It is widely studied for its role in enhancing the biological activity and selectivity of potential drug candidates .

Antimicrobial Agents

Research has explored the use of 4-Bromo-2-(pyrrolidin-1-YL)aniline derivatives as ligands for synthesizing metal complexes with antimicrobial properties, expanding the arsenal against resistant microbial strains .

Chemical Synthesis

As a brominated aniline derivative, 4-Bromo-2-(pyrrolidin-1-YL)aniline is a valuable reagent in chemical synthesis, aiding in the construction of complex molecules through various organic reactions .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in 4-Bromo-2-(pyrrolidin-1-YL)aniline allows for its use in enantioselective synthesis, which is crucial for creating drugs with specific chiral configurations .

Drug Discovery

The compound’s structure is beneficial in drug discovery, particularly in the design of molecules with improved pharmacokinetic properties and enhanced drug-likeness .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-(pyrrolidin-1-YL)aniline can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .

Zukünftige Richtungen

Pyrrolidine, a core structure in 4-Bromo-2-(pyrrolidin-1-YL)aniline, is a versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhances the interest in this saturated scaffold . This suggests that 4-Bromo-2-(pyrrolidin-1-YL)aniline and related compounds may have potential for future drug discovery .

Eigenschaften

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPVJRQTPASIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(pyrrolidin-1-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)